molecular formula C19H20F3N7O B2585263 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097918-20-0

2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Numéro de catalogue: B2585263
Numéro CAS: 2097918-20-0
Poids moléculaire: 419.412
Clé InChI: FEDPEIRIMCZPGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hybrid heterocyclic scaffold combining a cyclopenta[c]pyridazin-3-one core with a triazolo[4,3-b]pyridazine moiety linked via a piperidin-4-ylmethyl group. The trifluoromethyl (-CF₃) substituent at position 3 of the triazolo-pyridazine ring enhances metabolic stability and lipophilicity, which is critical for target engagement in biological systems .

Propriétés

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7O/c20-19(21,22)18-24-23-15-4-5-16(26-29(15)18)27-8-6-12(7-9-27)11-28-17(30)10-13-2-1-3-14(13)25-28/h4-5,10,12H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDPEIRIMCZPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[c]pyridazin core with a triazolo moiety and a piperidine substituent. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and potential as an anti-tubercular agent. The following sections detail specific findings from recent studies.

1. Anti-Cancer Activity

Recent research has highlighted the compound's inhibitory effects on various cancer cell lines. In particular:

  • Cytotoxicity Testing : The compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 1.06 to 2.73 μM , indicating potent activity against these cell lines .
  • Mechanism of Action : The compound was found to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. Its binding affinity to the ATP-binding site of c-Met suggests a competitive inhibition mechanism .

2. Anti-Tubercular Activity

In addition to its anti-cancer properties, the compound has shown promise as an anti-tubercular agent:

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to the target structure:

Case Study 1: Triazolo-Pyridazine Derivatives

A study synthesized various triazolo-pyridazine derivatives and tested their cytotoxicity against A549 and MCF-7 cell lines. The most promising derivatives exhibited IC50 values comparable to those observed for our compound .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research into SAR for triazolo compounds indicated that modifications in the piperidine ring significantly influenced biological activity. This suggests that further optimization of our target compound could enhance its therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Reference
Anti-CancerA5491.06 ± 0.16
Anti-CancerMCF-71.23 ± 0.18
Anti-CancerHeLa2.73 ± 0.33
Anti-TubercularM. tuberculosis1.35 - 2.18

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The compound’s triazolo-pyridazine and cyclopenta[c]pyridazinone core differentiates it from other heterocyclic systems:

  • AZD5153: Contains a 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine linked to a piperidine-phenoxyethyl group. The methoxy (-OCH₃) substituent improves solubility but reduces metabolic stability compared to the trifluoromethyl group in the target compound .
  • 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide: Shares the cyclopenta[c]pyridazinone core but lacks the triazolo-pyridazine system, instead featuring a carboxamide linkage. This structural difference may limit its ability to engage bivalent targets like BET proteins .
  • 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one : Replaces the triazolo-pyridazine with a 2-methylbenzoyl group, reducing heterocyclic complexity and likely altering target selectivity .

Functional Group Impact

Compound Name Key Substituents Molecular Weight Notable Properties
Target Compound -CF₃ at triazolo-pyridazine ~452.4 g/mol High lipophilicity, metabolic stability
AZD5153 -OCH₃ at triazolo-pyridazine ~531.6 g/mol Enhanced solubility, BET inhibition
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide -F at phenyl, carboxamide linker ~384.4 g/mol Reduced heterocyclic complexity
2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one 2-methylbenzoyl substituent ~351.4 g/mol Simplified structure, unknown activity

Research Findings and Implications

  • Structural Optimization : The trifluoromethyl group in the target compound likely balances solubility and stability better than methoxy or benzoyl substituents in analogs .
  • Target Selectivity: The triazolo-pyridazine moiety is a hallmark of BET inhibitors (e.g., AZD5153), suggesting the target compound may share this mechanism. However, the cyclopenta[c]pyridazinone core could introduce novel interactions with non-BET targets .
  • Synthetic Challenges: The fusion of triazolo-pyridazine and cyclopenta[c]pyridazinone requires multi-step synthesis, as seen in intermediates like 5-fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoic acid (EP 3 532 474 B1), which employs tert-butyl protection and Suzuki couplings .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.